molecular formula C17H16O3 B14725877 5-Oxo-3,5-diphenylpentanoic acid CAS No. 5456-53-1

5-Oxo-3,5-diphenylpentanoic acid

Cat. No.: B14725877
CAS No.: 5456-53-1
M. Wt: 268.31 g/mol
InChI Key: ZOKVLFUFXBUTKQ-UHFFFAOYSA-N
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Description

5-Oxo-3,5-diphenylpentanoic acid is a chiral organic compound featuring a pentanoic acid backbone substituted with two phenyl groups at positions 3 and 5, and a ketone group at position 5 (C-5). Its molecular formula is C₁₇H₁₆O₃, and its structure combines aromatic and aliphatic reactivity, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

CAS No.

5456-53-1

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

5-oxo-3,5-diphenylpentanoic acid

InChI

InChI=1S/C17H16O3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,20)

InChI Key

ZOKVLFUFXBUTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Prepared via Grignard reactions involving bromobenzene and sparteine-mediated asymmetric induction, yielding the (S)-enantiomer with 96% enantiomeric excess (ee) .
  • Spectroscopic Data :
    • ¹³C NMR : Peaks at δ 165.8 ppm (C-1 and C-5 carbonyl carbons), 37.2 ppm (C-3), and 34.1 ppm (C-2/C-4) .
    • ¹H NMR : Aromatic protons (δ 7.20–7.40 ppm) and aliphatic protons (δ 2.89–3.42 ppm) .
  • Applications : Serves as a precursor for esters (e.g., methyl ester) and intermediates in bioactive molecule synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and functional group impacts among 5-oxo-pentanoic acid derivatives:

Compound Name CAS Number Molecular Formula Substituents (Position 5) Key Functional Groups
5-Oxo-3,5-diphenylpentanoic acid Not provided C₁₇H₁₆O₃ Phenyl (3,5) Ketone, carboxylic acid
5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid 109025-26-5 C₁₄H₁₈O₄ 4-Methoxy-3,5-dimethylphenyl Methoxy, methyl, carboxylic acid
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid 172168-00-2 C₁₁H₁₀Cl₂O₃ 3,5-Dichlorophenyl Chlorine, carboxylic acid
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 85535-47-3 C₁₀H₁₉NO₅ Hydroxy, tert-butyl carbamate Hydroxy, carbamate, carboxylic acid

Electronic Effects

  • This compound: Electron-rich phenyl groups enhance stability but reduce electrophilicity at the ketone. The carboxylic acid enables esterification/acylation .
  • 5-(3,5-Dichlorophenyl)-5-oxopentanoic acid: Chlorine substituents increase electrophilicity at the ketone, favoring nucleophilic attacks. Potential use in agrochemicals due to halogenated aromatic systems .
  • 5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid: Methoxy and methyl groups donate electrons, reducing ketone reactivity. Applications in drug synthesis (e.g., NSAID analogs) .

Stereochemical Considerations

  • The (S)-enantiomer of this compound is synthesized with high enantiopurity (96% ee) using chiral auxiliaries like sparteine . In contrast, analogs like 5-(3,5-dichlorophenyl)-5-oxopentanoic acid lack documented stereochemical studies, limiting their use in asymmetric catalysis .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The diphenyl derivative’s rigid structure mimics prostaglandin intermediates, suggesting anti-inflammatory applications . The dichlorophenyl analog’s halogenated aromatic system aligns with antimicrobial agent design .
  • Synthetic Utility :
    • Methoxy/methyl-substituted analogs are esterified for prodrug development (e.g., naproxen derivatives) .
    • The diphenyl variant’s methyl ester is a racemic reference in chiral chromatography .

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